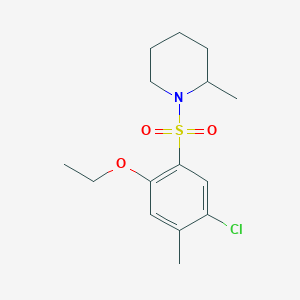

![molecular formula C15H18N2O3S B344757 [(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine CAS No. 898650-44-7](/img/structure/B344757.png)

[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

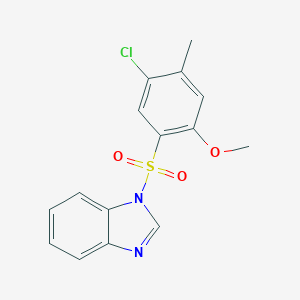

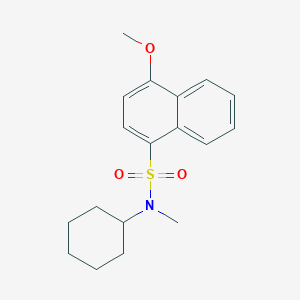

The compound “[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine” is a chemical compound with the molecular formula C16H25NO3S . It is a derivative of sulfonamide, a group of compounds known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of sulfonamides like “this compound” often involves the use of boronic esters. Protodeboronation, a process that involves the removal of a boron atom from an organic compound, is a key step in the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a sulfonamide functional group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom .Chemical Reactions Analysis

Sulfonamides like “this compound” can undergo a variety of chemical reactions. For instance, they can participate in protodeboronation reactions, which involve the removal of a boron atom from an organic compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 311.44, a boiling point of 445.2±55.0 °C, and a density of 1.129±0.06 g/cm3 .Applications De Recherche Scientifique

Sulfonamide Compounds in Scientific Research

Biopolymer Modification and Drug Delivery Applications

- Xylan derivatives, including xylan sulfates, are being explored for their potential in creating nanoparticles for drug delivery applications. Chemical modifications of xylan, a biopolymer, have led to the synthesis of ethers and esters with specific properties, indicating the role of sulfonyl-containing compounds in developing novel materials for biomedical applications (Petzold-Welcke et al., 2014).

Environmental and Health Impact Studies

- Studies on perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) explore their environmental persistence and toxicological impact, including their activation of peroxisome proliferator-activated receptor alpha (PPARα) and effects on immune modulation. These studies underscore the importance of understanding the environmental and health impacts of sulfonate and sulfonyl-containing compounds (DeWitt et al., 2009).

Neuroprotection and Cytoprotection

- Dapsone, a sulfone with antimicrobial activity, has been investigated for its neuroprotective and cytoprotective properties beyond its traditional use in dermatology. Its antioxidant, antiexcitotoxic, and antiapoptotic effects in various models of disease highlight the therapeutic potential of sulfone compounds in neuroprotection and cytoprotection (Diaz‐Ruiz et al., 2021).

Analytical Methods for Sulfonamides

- Capillary electrophoresis has been employed for the analysis of sulfonamides, demonstrating the ongoing need for accurate and efficient analytical methods to understand and utilize these compounds across various applications, including pharmaceuticals and environmental monitoring (Hoff & Kist, 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-3-9-20-15-7-6-14(10-12(15)2)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBHZWHZTSUNBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

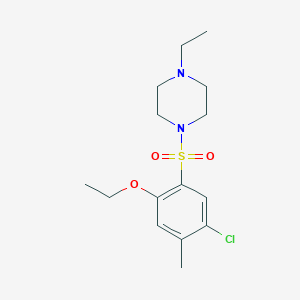

amine](/img/structure/B344678.png)

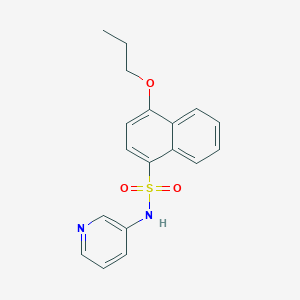

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine](/img/structure/B344686.png)

![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B344694.png)